molecular formula C17H11Cl3N2O2 B3124400 methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-14-3

methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3124400
CAS No.: 318256-14-3
M. Wt: 381.6 g/mol
InChI Key: KRCUNJYLJUBDRJ-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C17H11Cl3N2O2 and its molecular weight is 381.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of heterocyclic compounds. Its derivatives are instrumental in generating a variety of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This diverse synthetic utility underscores its importance in medicinal chemistry, facilitating the development of compounds with potential therapeutic applications. The reactivity of this chemical and its derivatives offers mild conditions for synthesizing versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and their esters, highlighting its significance in dye and heterocyclic compound synthesis M. A. Gomaa & H. Ali, 2020.

Environmental Impact Studies

Research on the environmental impact of organochlorine compounds, including those related to this compound, focuses on their effects on the aquatic environment. Chlorophenols, structurally similar to this compound, demonstrate moderate toxicity to mammalian and aquatic life, with potential for significant toxicity upon long-term exposure. These studies are critical for understanding the environmental persistence and bioaccumulation potential of chlorophenols and by extension, related organochlorine compounds. The findings contribute to environmental safety assessments and the development of strategies to mitigate pollution K. Krijgsheld & A. D. Gen, 1986.

Biopolymer Modification

Modifying biopolymers like xylan with chlorophenyl derivatives introduces functional groups that can enhance their properties. Such chemical modifications produce biopolymer ethers and esters with specific functionalities, leading to materials with unique properties suitable for various applications, including drug delivery. This area of research highlights the role of chlorophenyl derivatives in developing new materials with potential biomedical applications, showcasing the versatility of these compounds beyond their traditional use in chemical synthesis K. Petzold-Welcke, K. Schwikal, S. Daus, & T. Heinze, 2014.

Antioxidant and Radical Scavenging Activities

Chromones and their derivatives, including those structurally related to this compound, have been investigated for their antioxidant properties. These compounds play a crucial role in neutralizing active oxygen species and interrupting free radical processes, which can prevent or inhibit cellular damage leading to various diseases. The structural features of these compounds, such as the presence of a double bond, a carbonyl group, and specific hydroxyl groups, are key to their radical scavenging activity. This research area is essential for developing new therapeutic agents with potential antioxidant benefits Preeti Yadav, Badri Parshad, P. Manchanda, & Sunil K. Sharma, 2014.

Mechanism of Action

Target of Action

The primary targets of Bionet1_002973 are currently unknown. The compound is part of the BIONET Covalent Fragments library , which suggests that it may covalently bond to its biological targets.

Mode of Action

As a member of the BIONET Covalent Fragments library , it is likely that it forms a covalent bond with its target protein, which can increase the affinity between the fragment and the target. This covalent bonding mechanism is common in about 30% of marketed drugs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, light, and the presence of other organisms . .

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c1-24-17(23)14-9-15(10-2-4-11(18)5-3-10)22(21-14)16-8-12(19)6-7-13(16)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCUNJYLJUBDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146341
Record name Methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318256-14-3
Record name Methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318256-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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